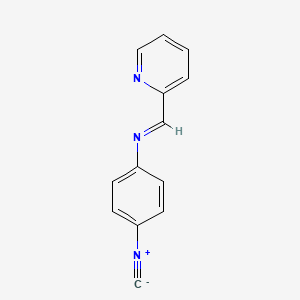![molecular formula C13H18O3 B14211956 2-[(4-Methoxyphenyl)methoxy]pentan-3-one CAS No. 827308-08-7](/img/structure/B14211956.png)
2-[(4-Methoxyphenyl)methoxy]pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methoxy]pentan-3-one is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a methoxyphenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the methoxy group
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methoxy]pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-4-methoxy-pentan-3-one: Similar structure with an ethoxy group instead of a methoxy group.
1-(4-Methoxyphenyl)pentan-3-one: Lacks the additional methoxy group on the phenyl ring.
4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a different functional group (aniline) and a more complex structure.
Uniqueness
2-[(4-Methoxyphenyl)methoxy]pentan-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
827308-08-7 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methoxy]pentan-3-one |
InChI |
InChI=1S/C13H18O3/c1-4-13(14)10(2)16-9-11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
WJHVTDVYBBBUBC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
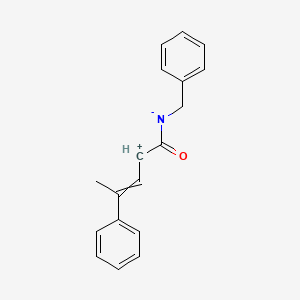
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
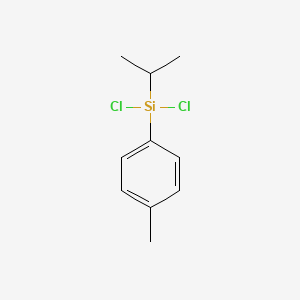
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
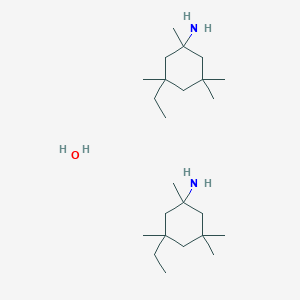
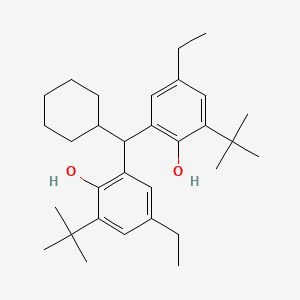
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
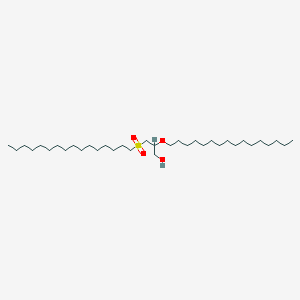
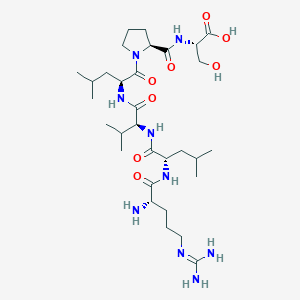
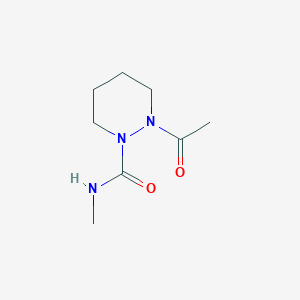
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
